molecular formula C12H13N5OS B6103615 3-ALLYL-2-HYDROXYBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE

3-ALLYL-2-HYDROXYBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE

Cat. No.: B6103615
M. Wt: 275.33 g/mol
InChI Key: RMCLGNZCZQSKRT-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ALLYL-2-HYDROXYBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ALLYL-2-HYDROXYBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE typically involves the condensation reaction between 3-ALLYL-2-HYDROXYBENZALDEHYDE and 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-ALLYL-2-HYDROXYBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the allyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-ALLYL-2-HYDROXYBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ALLYL-2-HYDROXYBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    3-ALLYL-2-HYDROXYBENZALDEHYDE: Shares the same aldehyde group but lacks the triazole moiety.

    1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE: Contains the triazole moiety but lacks the allyl and hydroxybenzaldehyde groups.

Uniqueness

3-ALLYL-2-HYDROXYBENZALDEHYDE 1-(5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL)HYDRAZONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[(2E)-2-[(2-hydroxy-3-prop-2-enylphenyl)methylidene]hydrazinyl]-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5OS/c1-2-4-8-5-3-6-9(10(8)18)7-13-15-11-14-12(19)17-16-11/h2-3,5-7,18H,1,4H2,(H3,14,15,16,17,19)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCLGNZCZQSKRT-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC2=NC(=S)NN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC2=NC(=S)NN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.